

physical properties of 2-Methylthiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methylthiazole-4-carbohydrazide

Cat. No.: B011238

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Methylthiazole-4-carbohydrazide**

Foreword: A Practical Guide for the Bench Scientist

This document serves as a comprehensive technical guide on the physical properties of **2-Methylthiazole-4-carbohydrazide** (CAS No. 101767-28-6). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple data sheet. It provides not only the established physicochemical parameters but also the underlying experimental methodologies and scientific rationale required for their accurate determination and interpretation. As a key heterocyclic building block, understanding the physical characteristics of **2-Methylthiazole-4-carbohydrazide** is fundamental to its application in synthesis, formulation, and biological screening.^{[1][2]} This guide is structured to provide both foundational data and the practical, field-proven insights necessary for its effective use in a laboratory setting.

Physicochemical and Molecular Profile

2-Methylthiazole-4-carbohydrazide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a carbohydrazide functional group. This unique combination of a stable aromatic system and a reactive hydrazide moiety makes it a valuable intermediate in the synthesis of various biologically active molecules.^{[1][2]} Its physical properties are critical determinants of its reactivity, solubility, and handling requirements.

Core Physical Data

The fundamental physical constants for **2-Methylthiazole-4-carbohydrazide** are summarized below. These values serve as the benchmark for sample identification and purity assessment.

Property	Value	Source(s)
CAS Number	101767-28-6	[1] [3]
Molecular Formula	C ₅ H ₇ N ₃ OS	[1] [3]
Molecular Weight	157.19 g/mol	[1] [3]
Melting Point	126-129 °C	[3]
Density	1.355 g/cm ³ (Predicted)	[3]
Appearance	White to off-white solid/powder	[4]
pKa	11.12 ± 0.10 (Predicted)	[5]

Molecular Structure

The structural representation of the molecule is essential for understanding its chemical behavior and intermolecular interactions.

Figure 1: 2D structure of **2-Methylthiazole-4-carbohydrazide**.

Experimental Protocols for Property Determination

The following sections detail the standardized, field-proven methodologies for determining the key physical properties of **2-Methylthiazole-4-carbohydrazide**. The causality behind experimental choices is emphasized to ensure data integrity and reproducibility.

Melting Point Determination

Scientific Rationale: The melting point is a highly sensitive indicator of purity for a crystalline solid.[\[6\]](#) Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[\[6\]](#) The capillary method is a standard pharmacopeial technique that ensures uniform and controlled heating.[\[7\]](#)[\[8\]](#)

Methodology (Capillary Method):

- Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle to ensure efficient and uniform packing.[9]
- Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a 2-4 mm column of material is tightly packed at the bottom.[6]
- Instrument Setup: Place the packed capillary into a calibrated melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range. Allow the apparatus to cool to at least 20 °C below this range before proceeding.[6][9]
- Accurate Determination: Heat the sample at a slow, controlled rate of 1-2 °C per minute. This slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[9]
- Data Recording: Record the temperature at which the first liquid droplet is observed ($T_{initial}$) and the temperature at which the entire sample becomes a clear liquid (T_{final}). The melting point is reported as the range $T_{initial} - T_{final}$. For a pure sample, this range should be narrow (< 2 °C).

Aqueous Solubility Determination

Scientific Rationale: Solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies.[10][11] The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility, as it ensures the solution is truly saturated at a given temperature.[12] Performing the analysis at different pH values (e.g., physiological pH 7.4) is crucial for ionizable compounds.

Methodology (Shake-Flask Method):

- System Preparation: Add an excess amount of solid **2-Methylthiazole-4-carbohydrazide** to a series of vials containing buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as per WHO guidelines for biopharmaceutics).[11][12] The excess solid ensures that equilibrium saturation will be achieved.

- Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or physiological 37 °C).[12][13] Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid; this is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]
- Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[11][13]
- Data Analysis: The measured concentration from the filtrate represents the thermodynamic solubility of the compound at that specific pH and temperature.

Spectroscopic Characterization

While specific spectra for **2-Methylthiazole-4-carbohydrazide** are not widely published in readily available literature, this section outlines the expected spectral characteristics based on its functional groups and provides the standard protocols for acquiring this data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Expected Characteristic Absorptions:

- N-H Stretching (Hydrazide): Two bands are expected in the 3200-3400 cm^{-1} region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. A secondary amine (C=O)-NH stretch may also be present near 3300 cm^{-1} .
- C=O Stretching (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm^{-1} for the carbonyl group of the hydrazide.[14]

- N-H Bending (Amide II band): A band in the 1550-1640 cm^{-1} region is characteristic of N-H bending.
- C=N and C=C Stretching (Thiazole ring): Absorptions in the 1450-1600 cm^{-1} region are characteristic of the thiazole ring's double bonds.[14]
- C-H Stretching (Methyl & Aromatic): Aliphatic C-H stretching from the methyl group will appear just below 3000 cm^{-1} , while the aromatic C-H stretch from the thiazole ring will appear just above 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR reveals the number of different types of protons and their neighboring environments, while ^{13}C NMR shows the different types of carbon atoms.

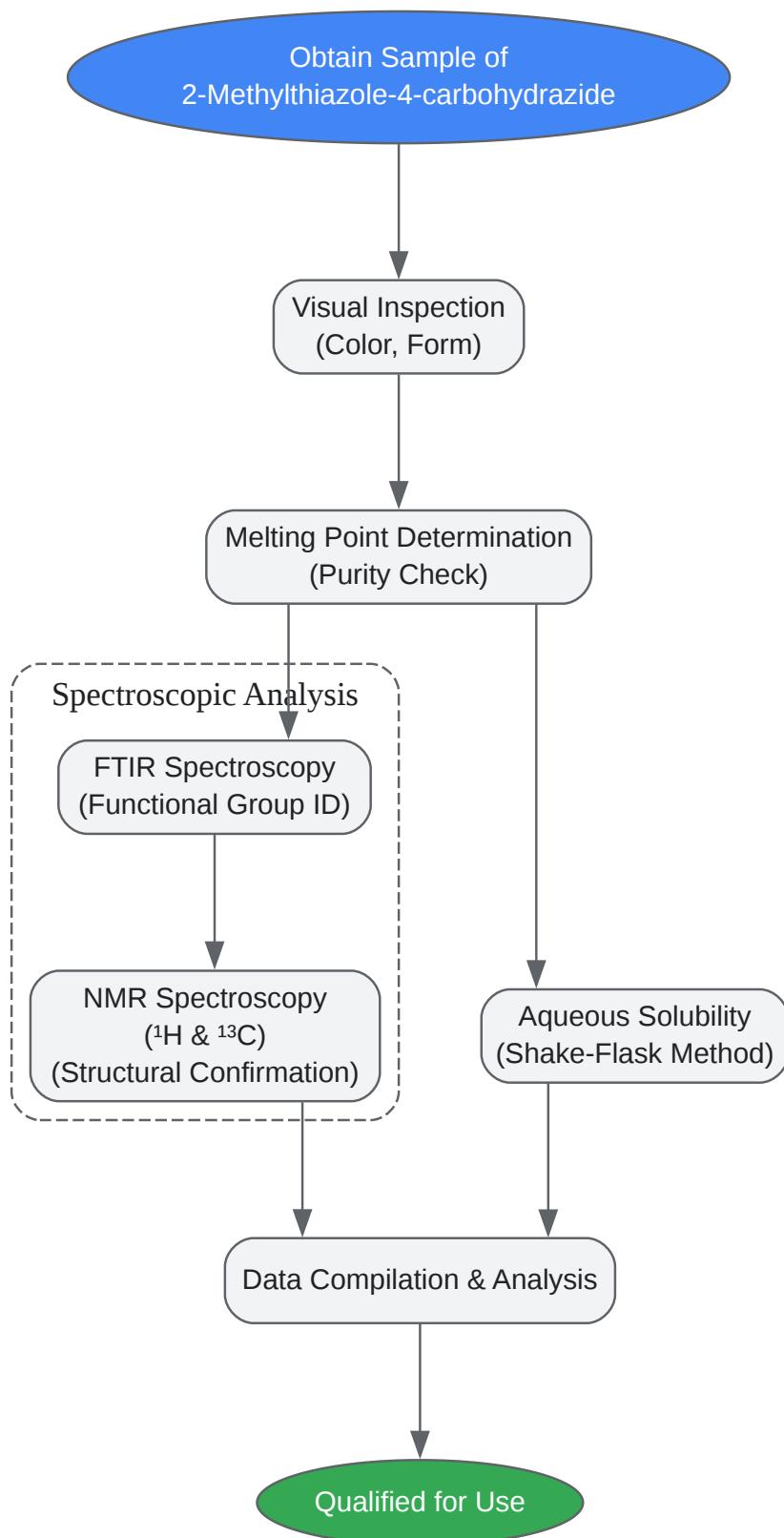
Expected ^1H NMR Signals (in DMSO-d₆):

- -NH₂ Protons: A broad singlet, typically downfield, integrating to 2 protons.
- -NH- Proton: A singlet, also downfield, integrating to 1 proton. The chemical shift will be concentration-dependent.
- Thiazole Ring Proton: A singlet for the proton at the C5 position of the thiazole ring, expected in the aromatic region (δ 7.0-8.5 ppm).
- -CH₃ Protons: A sharp singlet integrating to 3 protons, typically in the upfield region (δ 2.0-3.0 ppm).

Expected ^{13}C NMR Signals (in DMSO-d₆):

- Carbonyl Carbon (C=O): Expected in the δ 160-170 ppm range.[14]
- Thiazole Ring Carbons: Three distinct signals are expected for the C2, C4, and C5 carbons of the thiazole ring, typically in the δ 110-160 ppm range.
- Methyl Carbon (-CH₃): An upfield signal, typically in the δ 10-25 ppm range.

Safety, Handling, and Storage


Scientific Rationale: Understanding and mitigating risks are paramount in a laboratory setting.

The hydrazide functional group and heterocyclic nature of the molecule warrant specific handling precautions.

- General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.^[11] Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.^{[2][3]} For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.^[3]
- Toxicity: While specific toxicity data is limited, related hydrazide compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care and consult a full Safety Data Sheet (SDS) from the supplier before use.

Experimental Characterization Workflow

The logical flow for the comprehensive physical characterization of a new batch or sample of **2-Methylthiazole-4-carbohydrazide** is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Methylthiazole-4-carbohydrazide [myskinrecipes.com]
- 3. 101767-28-6 CAS MSDS (2-METHYL-THIAZOLE-4-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-METHYL-THIAZOLE-4-CARBOXYLIC ACID HYDRAZIDE | 101767-28-6 [chemicalbook.com]
- 6. southalabama.edu [southalabama.edu]
- 7. mt.com [mt.com]
- 8. Determination of Melting Point [unacademy.com]
- 9. youtube.com [youtube.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. who.int [who.int]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of 2-Methylthiazole-4-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011238#physical-properties-of-2-methylthiazole-4-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com